Reduced Basicity (pKa 4.35) Distinguishes 4,5-Di-p-tolyl-thiazol-2-ylamine from the Parent 2-Aminothiazole Scaffold
4,5-Di-p-tolyl-thiazol-2-ylamine exhibits a predicted pKa of 4.35 ± 0.10, significantly lower than the parent 2-aminothiazole (pKa 5.28) [1]. This reduction in basicity arises from the electron-withdrawing inductive effect of the two p-tolyl substituents on the thiazole ring . At physiological pH (7.4), the compound exists predominantly in its neutral, unprotonated form, whereas 2-aminothiazole (pKa 5.28) remains partially protonated [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.35 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Aminothiazole, pKa = 5.28 (experimental) |
| Quantified Difference | ΔpKa = -0.93 (target is less basic by nearly one log unit) |
| Conditions | Aqueous solution, 20–25 °C; target value is predicted, comparator value is experimental |
Why This Matters
The lower pKa alters the compound's protonation state at assay pH, which can influence solubility, membrane permeability, and off-target interactions—factors that must be controlled when substituting one aminothiazole for another in a screening cascade.
- [1] ScienceDirect. Aminothiazole – pKa data. Available at: https://www.sciencedirect.com/topics/chemistry/aminothiazole View Source
